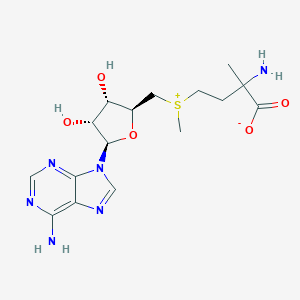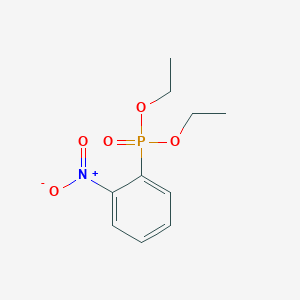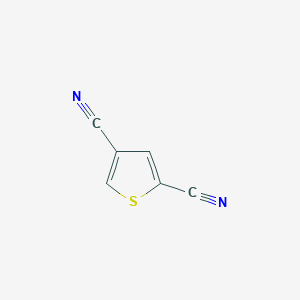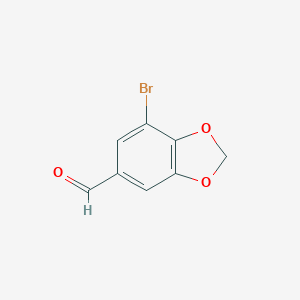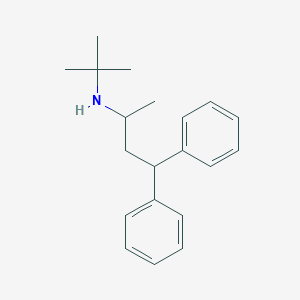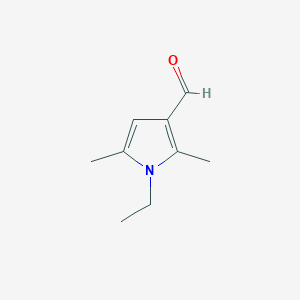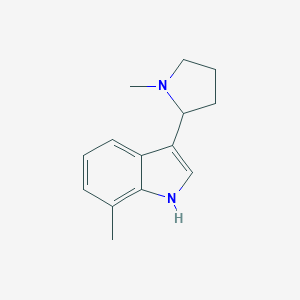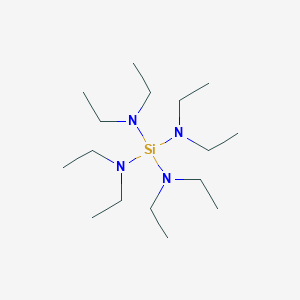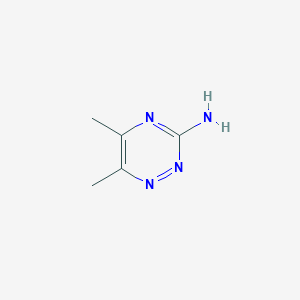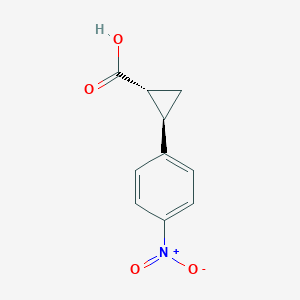
Tetracyclopropylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclopropylstannane (TCPSt) is a chemical compound that belongs to the class of organotin compounds. It is a highly reactive and unstable compound that has been the subject of extensive research due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of Tetracyclopropylstannane is not fully understood due to its high reactivity and instability. However, studies have shown that this compound can interact with specific enzymes and proteins in cancer cells and viruses, leading to their inhibition. In catalysis, this compound can act as a Lewis acid catalyst, facilitating the activation of substrates and promoting the formation of new bonds.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and viruses by targeting specific enzymes and proteins. In vivo studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce the viral load in infected animals. However, the toxicity and side effects of this compound are not well understood, and further studies are needed to evaluate its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tetracyclopropylstannane in lab experiments include its high reactivity and versatility, which make it a useful tool for synthesizing novel materials and catalyzing organic reactions. However, the limitations of using this compound include its high reactivity and instability, which require careful handling and purification. Additionally, the toxicity and side effects of this compound are not well understood, and therefore, caution should be exercised when handling and using this compound.
Direcciones Futuras
There are several future directions for the research on Tetracyclopropylstannane. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral drugs. Another direction is to explore its applications in materials science, such as the synthesis of novel MOFs and coordination polymers. Additionally, further studies are needed to evaluate the toxicity and safety of this compound and to develop safer and more efficient synthesis methods.
Métodos De Síntesis
The synthesis of Tetracyclopropylstannane involves the reaction of cyclopropylmagnesium bromide with tin tetrachloride in anhydrous ether. The reaction proceeds through the formation of a Grignard reagent, which then reacts with tin tetrachloride to produce this compound. The synthesis of this compound is challenging due to its high reactivity and instability, and therefore, requires careful handling and purification.
Aplicaciones Científicas De Investigación
Tetracyclopropylstannane has been extensively studied for its potential applications in medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its anticancer and antiviral properties. Studies have shown that this compound can inhibit the growth of cancer cells and viruses by targeting specific enzymes and proteins. In materials science, this compound has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks (MOFs) and coordination polymers. This compound has also been used as a catalyst in various organic reactions such as cross-coupling reactions and cycloaddition reactions.
Propiedades
Número CAS |
17850-11-2 |
|---|---|
Fórmula molecular |
C12H20Sn |
Peso molecular |
283 g/mol |
Nombre IUPAC |
tetracyclopropylstannane |
InChI |
InChI=1S/4C3H5.Sn/c4*1-2-3-1;/h4*1H,2-3H2; |
Clave InChI |
MXSNHPOEVKLHOQ-UHFFFAOYSA-N |
SMILES |
C1CC1[Sn](C2CC2)(C3CC3)C4CC4 |
SMILES canónico |
C1CC1[Sn](C2CC2)(C3CC3)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






